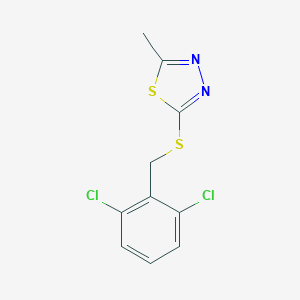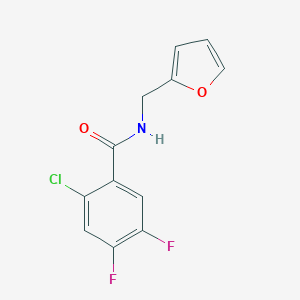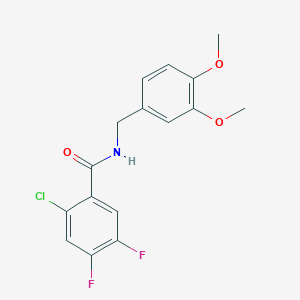![molecular formula C13H14N4OS B479222 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 361983-35-9](/img/structure/B479222.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a triazole ring, which is often used in medicinal chemistry due to its stability and versatility, and a sulfanyl group, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring (a fused benzene and pyrrole ring), a triazole ring (a five-membered ring with three nitrogen atoms), and a sulfanyl group attached to an ethanone group .Chemical Reactions Analysis
The reactivity of this molecule would likely be influenced by the presence of the indole, triazole, and sulfanyl groups. The indole and triazole rings are aromatic and relatively stable, but can participate in electrophilic substitution reactions. The sulfanyl group could potentially be oxidized or participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the indole and triazole rings could influence its solubility, stability, and reactivity .Orientations Futures
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of other complex molecules .
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-16-9-14-15-13(16)19-8-12(18)17-7-6-10-4-2-3-5-11(10)17/h2-5,9H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIXRLGNXDWEPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)

![N-{1-benzyl-2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B479163.png)
![N-{3-[(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B479166.png)
![3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid](/img/structure/B479170.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]piperidine](/img/structure/B479175.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479185.png)


![3-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B479218.png)


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B479337.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)